molecular formula C10H10N4O2S B1265509 Sulfapyrazine CAS No. 116-44-9

Sulfapyrazine

Cat. No. B1265509
CAS RN: 116-44-9
M. Wt: 250.28 g/mol
InChI Key: YEAICDDXRUOCKJ-UHFFFAOYSA-N
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Description

Sulfapyrazine is a chemical compound investigated for various applications, including its synthesis, molecular structure, chemical reactions, and properties. Research in these areas contributes to a deeper understanding of its potential uses and interactions.

Synthesis Analysis

Sulfamic acid has been identified as a low-cost, mild, and efficient catalyst for the synthesis of substituted N-Phenylpyrazoles, which are closely related to the chemical structure of Sulfapyrazine. This synthesis method highlights the use of sulfamic acid in condensing phenylhydrazine and 1,3-diketones under solvent-free conditions, resulting in compounds with potential relevance to Sulfapyrazine's synthesis (Shetty & Samant, 2012).

Molecular Structure Analysis

The crystal and molecular structure of sulfapyridine, a compound similar to Sulfapyrazine, has been determined through X-ray diffraction methods, revealing insights into the configuration and hydrogen bonding that could be relevant for understanding Sulfapyrazine's structure (Koo & Lee, 1979).

Chemical Reactions and Properties

Research on the structural landscape of multicomponent solids based on sulfa drugs, including Sulfapyrazine, provides insights into the drug's chemical reactions and properties. This study explores the different solid forms that sulfa drugs can take and their interaction with various coformers, which is essential for understanding Sulfapyrazine's chemical behavior and reactivity (Kumar et al., 2017).

Physical Properties Analysis

Although specific studies on the physical properties of Sulfapyrazine were not found, research on related sulfonamide compounds and their crystalline forms provides a basis for understanding physical characteristics such as solubility, crystal structure, and polymorphism, which are important for pharmaceutical applications and material science (Bar & Bernstein, 1985).

Chemical Properties Analysis

The synthesis and evaluation of novel series of derivatives catalyzed by reusable silica-bonded N-propylpiperazine sulfamic acid showcase methods to explore and modify the chemical properties of compounds related to Sulfapyrazine. This research highlights the catalyst's role in achieving high yields, clean reactions, and the potential for antimicrobial activity, providing insights into Sulfapyrazine's chemical properties (Ghashang et al., 2015).

Scientific Research Applications

1. Cancer Tissue Localization

Sulfapyrazine shows promising results in localizing to cancer tissues. A study found that high concentrations of sulfapyrazine localized in cancer tissue when injected at sites distant from the tumor. Notably, this localization was most pronounced in necrotic material within the tumors (Stevens, Wagner, Quinlin, & Kock, 1952).

2. Pharmacological Studies

Pharmacological studies on sulfapyrazine and similar drugs have shown their effectiveness against experimental infections. For instance, sulfapyrazine was found to be equally effective against pneumococcal, streptococcal, and staphylococcal infections when compared with sulfadiazine (Robinson, Siegel, & Graessle, 1943).

3. Antibacterial Properties

Research on sulfapyrazine has highlighted its significant antibacterial properties. Comparative studies have shown that sulfapyrazine is more effective than other sulfonamides against infections with beta hemolytic streptococci (Schmidt & Sesler, 1943).

4. Environmental Impact

The environmental impact of sulfonamides, including sulfapyrazine, has been studied. Research on the runoff and transport of these antibiotics in manured grassland indicated their persistence and transport in the environment, highlighting the need for careful management of such substances (Burkhardt et al., 2005).

Safety And Hazards

Sulfapyrazine is classified as a reproductive toxicant, Category 2 . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection when handling sulfapyrazine .

properties

IUPAC Name

4-amino-N-pyrazin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAICDDXRUOCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151256
Record name Sulfapyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID30151256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfapyrazine

CAS RN

116-44-9
Record name Sulfapyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfapyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFAPYRAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835
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Record name SULFAPYRAZINE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Sulfapyrazine
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Record name SULFAPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
J Weijlard, M Tishler, AE Erickson - Journal of the American …, 1945 - ACS Publications
4, 5, 7-Trimethylcoumarin, prepared from 3, 5-dimethylphenol and ethyl acetoacetate, and its (> nitro and· 6-chloro derivatives were hydro-lyzed with alkali and methylated to 3-methyl-/3-…
Number of citations: 59 pubs.acs.org
CD Stevens, PM Quinlin, MA Meinken, AM Kock - Science, 1950 - science.org
… The compound used, sulfapyrazine, was precipitated in the tumor presumably because it is less soluble at acid pH than at pH 7.4. Rats with Walker tumor 256 were used.8 As an …
Number of citations: 28 www.science.org
NE Wayson, MC McMahon - The Journal of Laboratory and …, 1946 - translationalres.com
… were given the same respective amounts and dosage of sulfadiazine and sulfapyrazine … of 30 per cent sulfapyrazine ; F, curves of 50 per cent sulfadiazine and sulfapyrazine; f3, curves …
Number of citations: 20 www.translationalres.com
KM Endicott, A Kornberg, FS Daft - Public Health Reports (1896-1970), 1944 - JSTOR
… , sulfamerazine, or sulfapyrazine. Histologic study revealed … of 18 rats (11 percent) given sulfapyrazine. Focal, predominantly … sulfadiazine, sulfathiazole, sulfapyrazine, sulfamerazine, or …
Number of citations: 19 www.jstor.org
DE Eyles, N Coleman - Antibiotics & Chemotherapy, 1955 - cabdirect.org
Sulfadimetine and sulfisoxazole were ineffective against mouse toxoplasmosis except at very high dosages. Even when the drugs were administered at the rate of 2000 mg. per cent in …
Number of citations: 21 www.cabdirect.org
LH Schmidt, CL SESLER - Journal of Pharmacology and Experimental …, 1943 - ASPET
… (2) Against infections with strain C203, repeated small doses of sulfapyrazine were again … sulfapyrazine and that of these three sulfonamides. At all dose levels, however, sulfapyrazine …
Number of citations: 7 jpet.aspetjournals.org
GR COATNEY, WC Cooper, MD YOUNG… - American Journal of …, 1947 - academic.oup.com
… 5 in group B were given sulfapyrazine at the same dosage for … ml; the range of mean levels of sulfapyrazine (group B) was … Of the 5 patients who received sulfapyrazine (group B), 3 de…
Number of citations: 17 academic.oup.com
CD Stevens, MA Wagner, PM Quinlin, AM Kock - Cancer Research, 1952 - AACR
… error of estimate of ±2.0 mg sulfapyrazine/100 … supersaturated by heat or by excess sodium sulfapyrazine … been found, with more carefully purified sulfapyrazine than that we used.2 …
Number of citations: 9 aacrjournals.org
CD Stevens, W Herzog, ME Turner - Journal of Pharmacology and …, 1963 - Citeseer
Various methods of enhancing and prolonging the hyperglycemia produced by the administration of glucose are known. Most familiar is the production of diabetes through …
Number of citations: 8 citeseerx.ist.psu.edu
GR COATNEY, WC COOPER… - American Journal of …, 1947 - academic.oup.com
… Sulfapyrazine was included in one test because against P. galUnaceum it had activity … The studies included 22 subjects treated with sulfadiazine, 10 treated with sulfapyrazine, …
Number of citations: 5 academic.oup.com

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